molecular formula C17H20N6OS3 B4868552 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B4868552
M. Wt: 420.6 g/mol
InChI Key: YLAFKDYVSIELBW-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a thiadiazole ring and a triazole ring, both of which are known for their diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The triazole ring is often prepared via the cyclization of hydrazine derivatives with carbon disulfide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and triazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its dual ring structure, which imparts a range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates thiadiazole and triazole moieties. Its molecular formula is C19H22N4O3S3C_{19}H_{22}N_4O_3S_3, indicating a rich chemical framework conducive to various biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, with MIC values comparable to or better than conventional antibiotics like ampicillin .
  • Biofilm Formation Inhibition : Studies suggest that certain derivatives of thiadiazole can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Ampicillin64
Escherichia coli16Ciprofloxacin32
Pseudomonas aeruginosa64Gentamicin32

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that it can effectively inhibit various fungal strains including Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis and function .

Anticancer Potential

Recent investigations into the anticancer activity of thiadiazole derivatives have shown promising results:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) have demonstrated that the compound can induce cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF710Cisplatin20
HeLa15Doxorubicin25

The biological activity of this compound is attributed to its ability to interact with key enzymes and cellular targets:

  • Enzyme Inhibition : Docking studies suggest that the compound may inhibit bacterial MurB enzyme and fungal CYP51 enzyme, which are critical for cell wall biosynthesis in bacteria and ergosterol biosynthesis in fungi respectively .
  • Cellular Interaction : The presence of sulfanyl groups enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.

Toxicity Profile

Toxicity assessments indicate low toxicity levels in both cancerous (MCF7) and non-cancerous (HK-2) cell lines. This suggests a favorable therapeutic index for potential clinical applications .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS3/c1-2-3-9-13-18-15(21-20-13)25-11-14(24)19-16-22-23-17(27-16)26-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,18,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAFKDYVSIELBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 6
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N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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